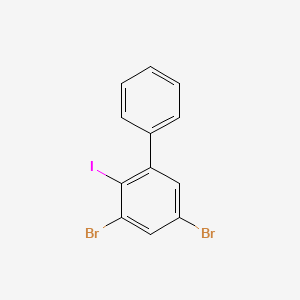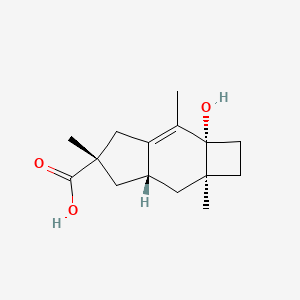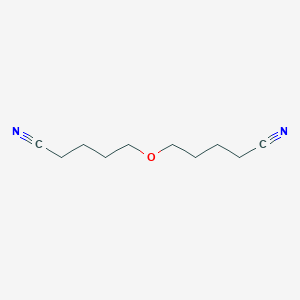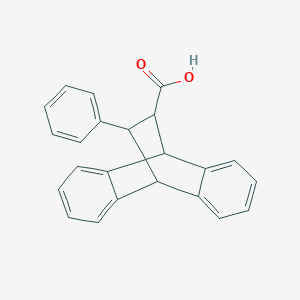
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is a complex organic compound with the molecular formula C23H18O2 This compound is part of the anthracene family, characterized by its rigid, polycyclic aromatic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where anthracene derivatives react with phenyl-substituted dienophiles under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid has diverse applications in scientific research, including:
作用機序
The mechanism of action of 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, its aromatic nature enables it to interact with DNA and other biomolecules, leading to various biological effects .
類似化合物との比較
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde
Uniqueness: 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid stands out due to its phenyl substitution, which imparts unique chemical properties and reactivity compared to its analogs.
特性
分子式 |
C23H18O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
16-phenyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
InChI |
InChI=1S/C23H18O2/c24-23(25)22-19(14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)21(22)18-13-7-5-11-16(18)20/h1-13,19-22H,(H,24,25) |
InChIキー |
GZFUVVNXJDDLBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C3C4=CC=CC=C4C2C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
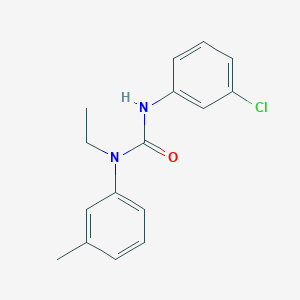

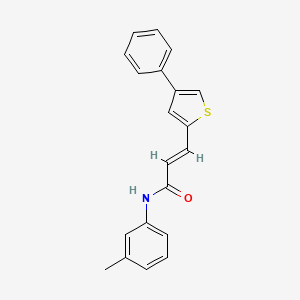
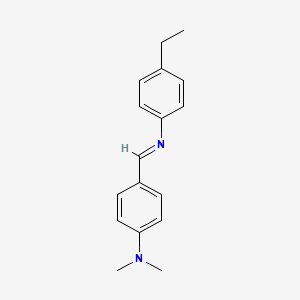
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
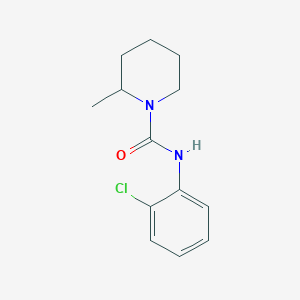
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
